molecular formula C27H22Cl2N2O3S3 B11654427 1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone

Cat. No.: B11654427
M. Wt: 589.6 g/mol
InChI Key: KHQLSQRGDMKSHP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, oxoethyl, and sulfanyl groups

Properties

Molecular Formula

C27H22Cl2N2O3S3

Molecular Weight

589.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C27H22Cl2N2O3S3/c1-27(2)11-19-22(12-34-27)37-25-23(19)24(35-13-20(32)15-3-7-17(28)8-4-15)30-26(31-25)36-14-21(33)16-5-9-18(29)10-6-16/h3-10H,11-14H2,1-2H3

InChI Key

KHQLSQRGDMKSHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and oxoethyl intermediates, followed by the introduction of the sulfanyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoethyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine: A compound with a similar chlorophenyl group but different overall structure and properties.

    4-chlorophenyl-2-oxoethyl sulfide: Shares the chlorophenyl and oxoethyl groups but lacks the complex tricyclic structure.

Uniqueness

1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone is unique due to its intricate structure, which includes multiple functional groups and a tricyclic framework

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